

# Assessing the Immunogenicity of SHR-A1811: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: MC-Gly-Gly-Phe-Gly-(R)-  
Cyclopropane-Exatecan

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the immunogenicity profile of the novel antibody-drug conjugate (ADC) SHR-A1811 against its key competitors, Trastuzumab deruxtecan (Enhertu®) and Ado-trastuzumab emtansine (Kadcyla®). This document summarizes available clinical and preclinical data, details relevant experimental protocols, and visualizes key immunological pathways and assay workflows.

## Executive Summary

SHR-A1811 is a next-generation anti-HER2 ADC showing promise in clinical trials. A critical aspect of its long-term efficacy and safety is its immunogenicity, or the propensity to induce an immune response in patients. While comprehensive clinical data on the incidence of anti-drug antibodies (ADAs) for SHR-A1811 has not yet been publicly disclosed, preclinical studies suggest a low immunogenic potential. In comparison, Trastuzumab deruxtecan has a reported ADA incidence of 0.6% in clinical trials, while Ado-trastuzumab emtansine has a reported incidence of 4.5%. The formation of ADAs can impact an ADC's pharmacokinetics, efficacy, and safety, making its assessment a crucial component of drug development.

## Comparative Immunogenicity Data

The table below summarizes the available immunogenicity data for SHR-A1811 and its main competitors. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in assay methodologies and patient populations.

Antibody-Drug Conjugate	Target	Payload	Linker	Preclinical Immunogenicity (in Cynomolgus Monkeys)	Clinical Anti-Drug Antibody (ADA) Incidence
SHR-A1811	HER2	Topoisomerase I Inhibitor	Cleavable	Low immunogenicity suggested by comparable toxicokinetics after single and multiple doses.	Data not publicly available. Some patients in a Phase 1/2 study tested positive for anti-SHR-A1811 antibodies, but the incidence was not specified.
Trastuzumab deruxtecan (Enhertu®)	HER2	Topoisomerase I Inhibitor	Cleavable	Not specified in publicly available documents.	0.6% of patients developed antibodies against trastuzumab deruxtecan.
Ado-trastuzumab emtansine (Kadcyla®)	HER2	Tubulin Inhibitor (DM1)	Non-cleavable	Not specified in publicly available documents.	4.5% of patients developed anti-therapeutic antibodies to T-DM1. <sup>[1][2][3]</sup>

# Experimental Protocols: Assessing ADC Immunogenicity

The assessment of immunogenicity for ADCs is a multi-tiered process, typically involving screening, confirmatory, and characterization assays. The following outlines a standard approach for an anti-drug antibody (ADA) bridging ELISA, a common method used in this assessment.

**Objective:** To detect and confirm the presence of anti-drug antibodies in patient serum.

**Principle:** The bridging ELISA format is designed to detect bivalent antibodies that can bind to two molecules of the drug simultaneously.

**Materials:**

- 96-well microtiter plates
- Biotinylated ADC (for capture)
- Horseradish peroxidase (HRP)-conjugated ADC (for detection)
- Patient serum samples
- Positive and negative control antibodies
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 1% BSA)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

**Methodology:**

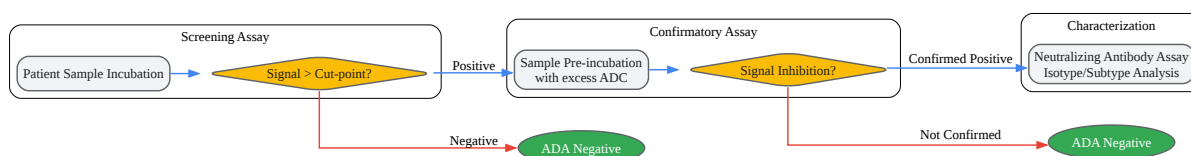
- Coating:

- Coat the microtiter plate wells with a capture reagent (e.g., streptavidin if using a biotinylated ADC for capture).
- Incubate and then wash the plate.
- Blocking:
  - Add blocking buffer to each well to prevent non-specific binding.
  - Incubate and then wash the plate.
- Sample Incubation (Screening Assay):
  - Add diluted patient serum samples, positive controls, and negative controls to the wells.
  - Incubate to allow any ADAs present to bind to the capture ADC.
  - Wash the plate to remove unbound components.
- Detection:
  - Add the HRP-conjugated ADC to the wells. If ADAs are present, they will "bridge" the capture and detection ADC molecules.
  - Incubate and then wash the plate.
- Signal Development:
  - Add the substrate solution to the wells. The HRP enzyme will catalyze a color change.
  - Stop the reaction with the stop solution.
- Data Analysis:
  - Read the absorbance at the appropriate wavelength using a plate reader.
  - Samples with a signal above a pre-defined cut-point are considered screen-positive.
- Confirmatory Assay:

- For screen-positive samples, a confirmatory assay is performed. This typically involves pre-incubating the patient serum with an excess of the unlabeled ADC.
- If the signal is significantly reduced in the presence of the excess unlabeled ADC, the sample is confirmed as positive for specific ADAs.

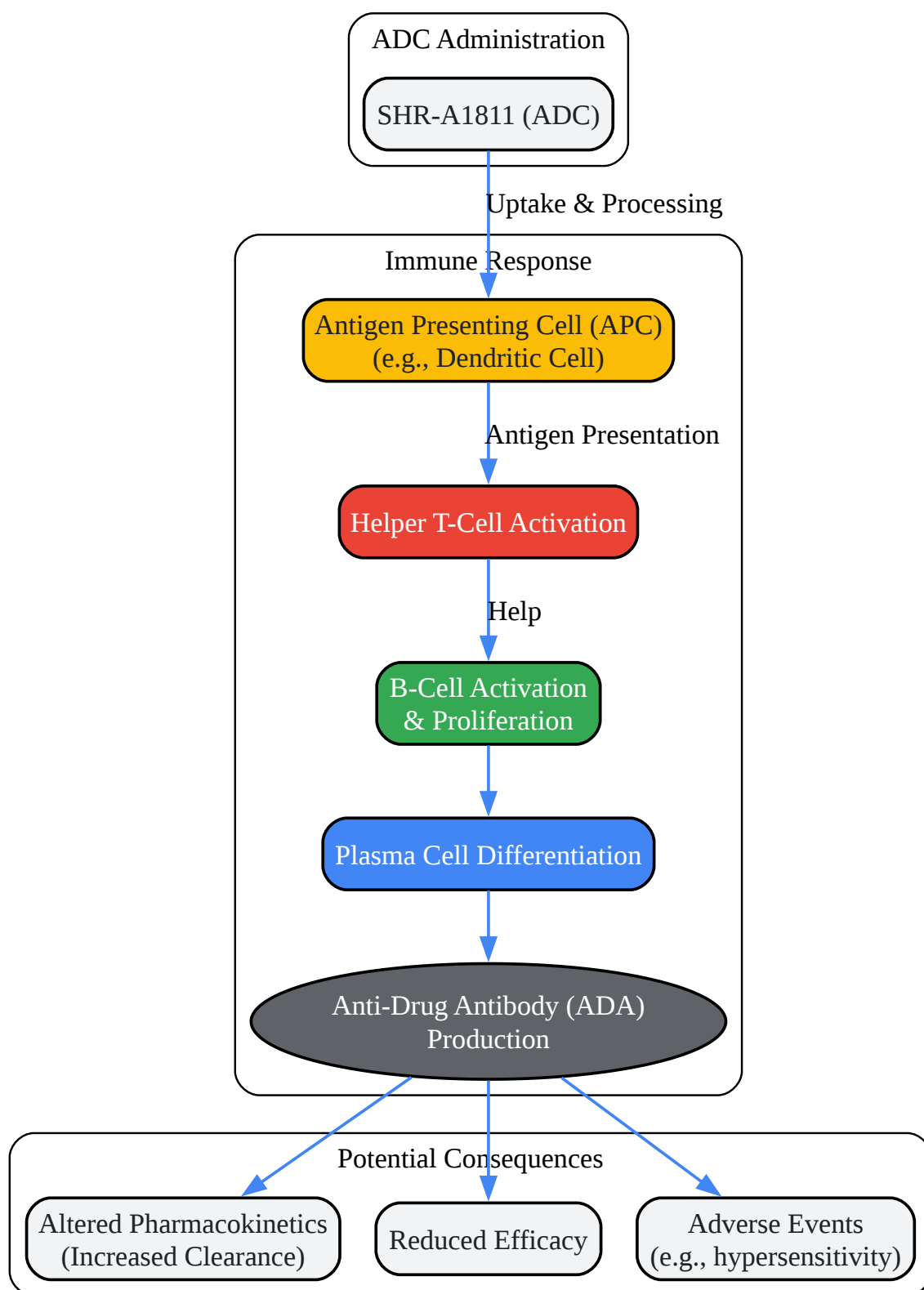
## Visualizing Immunogenicity Assessment and Pathways

To better illustrate the concepts discussed, the following diagrams are provided.



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Caption: Workflow for Anti-Drug Antibody (ADA) Testing.



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Caption: Potential Immunogenicity Pathway of an ADC.

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## References

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